molecular formula C19H18ClN3O2S B2372387 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide CAS No. 851079-16-8

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide

Cat. No. B2372387
CAS RN: 851079-16-8
M. Wt: 387.88
InChI Key: LFZGPYLKRLYKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Pharmacological Evaluation of Derivatives :

    • A study on various derivatives, including 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluated their antibacterial and anti-enzymatic potential, supported by hemolytic activity. These compounds showed good inhibition of gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, indicating a potential for antibacterial applications (Nafeesa et al., 2017).
  • Anticonvulsant Activity :

    • Another study synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives to determine their anticonvulsant activity against seizures induced by maximal electroshock (MES). The most active compound in this series was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, indicating potential therapeutic uses in epilepsy or seizure disorders (Aktürk et al., 2002).
  • Antiprotozoal Activity :

    • Research on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range. This suggests their use as potent antiprotozoal agents (Pérez‐Villanueva et al., 2013).
  • Synthesis and Biological Screening :

    • A study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives showed their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), particularly against acetyl cholinesterase. This indicates potential uses in treating conditions associated with cholinesterase activity (Rehman et al., 2013).
  • Coordination Complexes and Antioxidant Activity :

    • Pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. This research is essential for understanding the antioxidant properties of these compounds (Chkirate et al., 2019).
  • Crystal Structure and Biological Studies :

    • The crystal structure and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were investigated, showing good antibacterial and potent antioxidant activity (Karanth et al., 2019).

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, they continue to be an important area of research in the development of new drugs .

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-4-3-8-16(17)22-18(24)13-26-19-21-10-11-23(19)15-7-5-6-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGPYLKRLYKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.